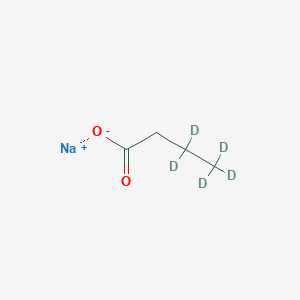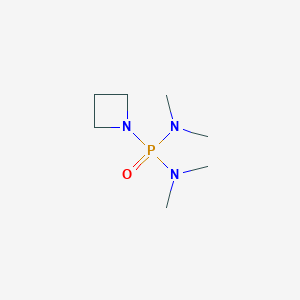
Calcium monohydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium monohydroxide, with the chemical formula CaHO, is a compound that consists of calcium, hydrogen, and oxygen It is known for its significance in various scientific fields, including chemistry, biology, and astrophysics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium monohydroxide can be synthesized through various methods. One common approach involves the reaction of calcium with water, which produces calcium hydroxide and hydrogen gas. The reaction is as follows: [ \text{Ca} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of calcium oxide (quicklime). The process involves adding water to calcium oxide, resulting in the formation of calcium hydroxide: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ]
Análisis De Reacciones Químicas
Types of Reactions: Calcium monohydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium oxide and water.
Reduction: It can be reduced to elemental calcium and water.
Substitution: this compound can participate in substitution reactions with acids to form calcium salts and water.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas.
Substitution: Typically involves acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Calcium oxide and water.
Reduction: Elemental calcium and water.
Substitution: Calcium salts (e.g., calcium chloride, calcium sulfate) and water.
Aplicaciones Científicas De Investigación
Calcium monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other calcium compounds.
Biology: this compound is studied for its role in biological systems, particularly in bone formation and cellular signaling.
Medicine: It is used in medical treatments, such as antacids and calcium supplements.
Industry: The compound is utilized in the production of cement, as a neutralizing agent in wastewater treatment, and in the manufacturing of paper.
Mecanismo De Acción
The mechanism of action of calcium monohydroxide involves its interaction with various molecular targets and pathways. In biological systems, calcium ions play a crucial role in signal transduction pathways, muscle contraction, and bone mineralization. The compound dissociates to release calcium ions, which then participate in these physiological processes.
Comparación Con Compuestos Similares
Calcium monohydroxide can be compared with other similar compounds, such as:
Calcium oxide (CaO): Unlike this compound, calcium oxide is a strong base and reacts vigorously with water to form calcium hydroxide.
Calcium carbonate (CaCO3): This compound is commonly found in nature as limestone and reacts with acids to release carbon dioxide.
Calcium chloride (CaCl2): It is highly soluble in water and is used for de-icing and as a drying agent.
Uniqueness: this compound is unique due to its intermediate properties between calcium oxide and calcium carbonate. It is less reactive than calcium oxide but more soluble than calcium carbonate, making it versatile for various applications.
Propiedades
Número CAS |
12177-67-2 |
|---|---|
Fórmula molecular |
CaH2O |
Peso molecular |
58.09 g/mol |
Nombre IUPAC |
calcium;hydride;hydroxide |
InChI |
InChI=1S/Ca.H2O.H/h;1H2;/q+2;;-1/p-1 |
Clave InChI |
LOFSDXHUDXULTI-UHFFFAOYSA-M |
SMILES canónico |
[H-].[OH-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















